molecular formula C46H77NO17 B1474397 Tylosin A aldol CAS No. 112457-10-0

Tylosin A aldol

Cat. No.: B1474397
CAS No.: 112457-10-0
M. Wt: 916.1 g/mol
InChI Key: MFIVYDMCCKINAE-NZYYXNDNSA-N
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Description

Contextualization of Tylosin (B1662201) A as a Parent Macrolide Antibiotic in Natural Product Chemistry

Structural Classification of Tylosin A and Analogues within Macrolides

Macrolide antibiotics are classified based on the size of their macrocyclic lactone ring, which can be 12-, 14-, 15-, or 16-membered. nih.gov Tylosin A and its analogues belong to the 16-membered ring macrolide group. nih.govmsdvetmanual.com The core structure of tylosin A is a polyketide lactone called tylactone (B1246279). fao.org This lactone ring is decorated with three different deoxyhexose sugars: D-mycaminose, L-mycarose, and D-mycinose. fao.orgjmb.or.kr The attachment of these sugar moieties is critical for the biological activity of the antibiotic. jmb.or.kr Specifically, tylosin A features a C5 mycaminose-mycarose disaccharide and a C23 mycinose. researchgate.net This complex glycosylation pattern distinguishes it from other macrolides like erythromycin, which has a 14-membered ring. researchgate.net

Role of Polyketide Synthases in Macrolide Biosynthesis

The biosynthesis of the complex macrolactone core of tylosin A is orchestrated by a set of large, multifunctional enzymes known as polyketide synthases (PKSs). ontosight.airesearchgate.net These enzymes, specifically Type I PKSs, are responsible for the sequential condensation of small carboxylic acid units, such as acetate (B1210297) and propionate, to build the polyketide chain. ontosight.airesearchgate.net The tylosin polyketide synthase (Tyl PKS) is encoded by a cluster of genes (tyl genes) and directs the assembly of the tylactone aglycone. ontosight.aiumich.edu Following the formation of the polyketide chain, a series of tailoring enzymes, including glycosyltransferases, perform modifications like hydroxylation, methylation, and the crucial attachment of the sugar moieties to complete the biosynthesis of tylosin. ontosight.ai The entire process is a highly regulated cascade of enzymatic reactions. jmb.or.kr

Defining Tylosin A Aldol (B89426): Origin and Structural Features

Tylosin A aldol (TAD) is a degradation product of tylosin A that forms under specific chemical conditions, rather than being a direct product of biosynthesis. fao.orgchemicalbook.com It arises from an intramolecular aldol condensation reaction of tylosin A, particularly in neutral to alkaline aqueous solutions. chemicalbook.comresearchgate.net This transformation results in a significant structural rearrangement of the parent molecule. The chemical structure of this compound is characterized by the formation of a new carbon-carbon bond, leading to a bicyclic system. cymitquimica.com Specifically, it is identified as 7-Oxabicyclo[13.2.1]octadeca-10,12-diene-6,14-dione, with the various sugar moieties still attached. cymitquimica.com

Distinction of this compound from Biosynthetically Derived Macrolides

The key distinction between this compound and biosynthetically derived macrolides lies in their origin. Tylosin A and its natural analogues (B, C, and D) are products of the intricate enzymatic machinery within Streptomyces fradiae. fao.orgontosight.ai In contrast, this compound is a chemical artifact, a product of the degradation of Tylosin A under certain pH conditions. fao.orgchemicalbook.com While the biosynthesis of tylosin involves a precisely controlled series of enzymatic reactions to construct the macrolide, the formation of this compound is a spontaneous chemical reaction. chemicalbook.comontosight.ai This also means that this compound is not produced by mutants of S. fradiae that have disruptions in the tylosin biosynthetic pathway. jmb.or.kr

Epimeric and Isomeric Forms of this compound (e.g., TAD1, TAD2, Isothis compound)

Several epimeric and isomeric forms of this compound have been identified. Two epimers of the alkaline degradation product are known as TAD1 and TAD2. fao.org In addition to these, photoreaction of tylosin A in water can lead to the formation of isothis compound (isoTA2), which exists as two epimers with an (E, Z) configuration at the conjugated double-bond site. fao.orgresearchgate.netiastate.edu Another related photodegradation product is isotylosin A alcohol (isoTA1). fao.orgresearchgate.net These various forms highlight the chemical reactivity of the tylosin A molecule under different environmental conditions, leading to a range of structurally related but distinct compounds.

Significance of Aldol Transformations in Complex Molecule Chemistry

Aldol reactions and condensations are fundamental carbon-carbon bond-forming reactions in organic chemistry, crucial for the synthesis of complex molecules. fiveable.menumberanalytics.comorgosolver.com These reactions involve the nucleophilic addition of an enolate ion to a carbonyl compound, resulting in the formation of a β-hydroxy carbonyl compound (an aldol). fiveable.menih.gov The ability to form new carbon-carbon bonds and create stereocenters makes the aldol reaction an indispensable tool for synthetic chemists, particularly in the total synthesis of natural products. numberanalytics.comnih.gov Directed aldol reactions, where a specific enolate is pre-formed, allow for controlled cross-aldol reactions between two different carbonyl compounds, enhancing the versatility of this transformation. libretexts.org The formation of this compound from tylosin A is a prime example of an intramolecular aldol reaction occurring in a complex natural product. fao.orgchemicalbook.com This transformation underscores the importance of understanding such reactions, not only for the deliberate synthesis of complex molecules in the lab but also for predicting and identifying the degradation pathways of complex natural products in various environments. orgosolver.comfiveable.me

Properties

CAS No.

112457-10-0

Molecular Formula

C46H77NO17

Molecular Weight

916.1 g/mol

IUPAC Name

(1R,2S,3S,4R,8R,9R,10E,12E,15R,16R)-2-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-ethyl-4,16-dihydroxy-9-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-3,11,15-trimethyl-7-oxabicyclo[13.2.1]octadeca-10,12-diene-6,14-dione

InChI

InChI=1S/C46H77NO17/c1-13-30-28(21-58-44-41(57-12)40(56-11)36(52)24(4)60-44)16-22(2)14-15-31(49)45(7)19-27(17-32(45)50)38(23(3)29(48)18-33(51)62-30)64-43-37(53)35(47(9)10)39(25(5)61-43)63-34-20-46(8,55)42(54)26(6)59-34/h14-16,23-30,32,34-44,48,50,52-55H,13,17-21H2,1-12H3/b15-14+,22-16+/t23-,24+,25+,26-,27-,28+,29+,30+,32+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43-,44+,45-,46+/m0/s1

InChI Key

MFIVYDMCCKINAE-NZYYXNDNSA-N

SMILES

CCC1C(C=C(C=CC(=O)C2(CC(CC2O)C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)C)C)COC5C(C(C(C(O5)C)O)OC)OC

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@]2(C[C@H](C[C@H]2O)[C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)O)N(C)C)O)C)\C)CO[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)C)O)OC)OC

Canonical SMILES

CCC1C(C=C(C=CC(=O)C2(CC(CC2O)C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)C)C)COC5C(C(C(C(O5)C)O)OC)OC

Origin of Product

United States

Mechanistic Pathways of Tylosin a Aldol Formation: Chemical Degradation and Transformation Studies

Base-Catalyzed and Alkaline Hydrolysis Pathways Leading to Tylosin (B1662201) A Aldol (B89426)

The formation of Tylosin A aldol is a significant degradation pathway for Tylosin A, particularly under neutral to alkaline conditions. lsu.eduresearchgate.net This process is primarily driven by base-catalyzed and alkaline hydrolysis reactions.

pH Dependence of Tylosin A Degradation to Aldol Products

The degradation of Tylosin A to its aldol derivatives is highly dependent on the pH of the solution. lsu.eduresearchgate.net In neutral and alkaline environments, Tylosin A readily converts to this compound. lsu.eduresearchgate.net Specifically, above pH 9, the condensation at the aldehyde group (R1) leads to the formation of aldols. lsu.edu Studies have shown that in a liquid formulation with a pH of 9, a major degradant was identified as the aldol condensation product of Tylosin A. rsc.org The decomposition kinetics are influenced by factors such as the type and concentration of the buffer, ionic strength, pH, and temperature. researchgate.net

Conversely, under acidic conditions (below pH 4), the primary degradation pathway involves the cleavage of sugar moieties from the parent molecule, leading to the formation of Tylosin B (desmycosin). lsu.edufao.org Tylosin A exhibits relative stability around a neutral pH of 7. lsu.edu However, as the pH increases into the alkaline range, the formation of this compound becomes more prominent. lsu.eduresearchgate.net Optimal degradation has been observed at pH 3 and 11, with significant natural degradation rates. nih.gov The degradation of Tylosin by the strain Brevibacillus borstelensis was found to be optimal at pH 7.0, with efficiency decreasing under more acidic or alkaline conditions. caas.cn

Table 1: pH-Dependent Degradation of Tylosin A

Identification of Intermediate Species in Aldol Formation

The formation of this compound proceeds through an aldol condensation reaction. rsc.org This type of reaction involves an enol or enolate ion reacting with a carbonyl compound. sigmaaldrich.com In the case of Tylosin A, it is proposed that the condensation occurs between the aldehyde group of one Tylosin A molecule and the enol or enolate formed on the methylene (B1212753) group alpha to the aldehyde functionality of another Tylosin A molecule. rsc.org The reaction is catalyzed by both acids and bases and typically results in a β-hydroxyketo intermediate, which is the aldol itself. sigmaaldrich.com This intermediate can then undergo dehydration to form a more stable α,β-unsaturated product. sigmaaldrich.com Research has identified two epimers of this compound as decomposition products in a slightly alkaline medium. researchgate.netresearchgate.net

Photochemical Transformation Routes to this compound Derivatives

Exposure to light is another critical factor that can induce the transformation of Tylosin A into aldol derivatives. lsu.edu This photochemical degradation pathway leads to the formation of specific isomers and stereochemical variations.

Characterization of Photo-Induced Aldol Formation

When aqueous solutions of Tylosin A are exposed to light, photodegradation occurs, leading to the formation of distinct products. fao.org One of the identified photoreaction products is Isothis compound (E,Z). researchgate.netiastate.edu This transformation can occur directly from Tylosin A or from the intermediate, this compound. iastate.edu The formation of these photoproducts highlights the instability of Tylosin A under light exposure, even as it remains stable in the dark. iastate.edu

Isomerization and Stereochemical Considerations in Photoproducts (e.g., Isothis compound (E,Z))

Photochemical transformation introduces stereochemical complexity. The photo-induced product, Isothis compound (E,Z), is characterized by an (E,Z) configuration at the conjugated double-bond site. iastate.edu This indicates that light exposure can cause isomerization of the double bond between C12-C13, resulting in the formation of isotylosin A. researchgate.netresearchgate.net The formation of both E and Z alkene isomers is a possibility in aldol condensations, particularly when aldehyde starting materials are involved. libretexts.orglibretexts.org The identification of Isothis compound (E,Z) as a photoproduct underscores the importance of considering stereochemistry in the degradation pathways of Tylosin A. iastate.edu

Table 2: Key Degradation Products of Tylosin A

Rearrangement Products Involving Aldol-Type Transformations in Macrolides

Aldol-type transformations are not unique to Tylosin A but are a recognized reaction class in the synthesis and modification of other macrolide antibiotics. sigmaaldrich.com The aldol reaction is a powerful tool for forming carbon-carbon bonds and is utilized in the synthesis of numerous macrolide and ionophore antibiotics. sigmaaldrich.com For instance, the synthesis of complex macrolides often involves multiple boron-mediated aldol reactions to control stereochemistry. rsc.org These reactions can lead to various rearrangement products, demonstrating the versatility of the aldol condensation in generating structural diversity within the macrolide class. pnas.orgbeilstein-journals.org

Desmycosin 8,20-Aldols and 3,19-Aldol Formation

Desmycosin, a key analogue of tylosin, can undergo intramolecular rearrangements to form aldol adducts. Research has identified specific base- and acid-catalyzed rearrangement products, including Desmycosin 8,20-aldols and Desmycosin 3,19-aldol.

The formation of these aldols is a result of intramolecular cyclization reactions. In the case of Desmycosin, which possesses a C-20 aldehyde group and various hydroxyl groups on the macrolide ring, conditions that promote catalysis (either acidic or basic) can facilitate an intramolecular aldol addition.

The general mechanism for an aldol reaction involves the formation of a nucleophilic enol or enolate from one carbonyl compound, which then attacks the electrophilic carbonyl carbon of a second molecule. wikipedia.orglibretexts.org In the intramolecular context of Desmycosin, a hydroxyl group can act as a base to deprotonate an α-carbon, or an acid can catalyze the formation of an enol. wikipedia.org The resulting nucleophile then attacks the C-20 aldehyde.

Desmycosin 8,20-Aldols: The formation of these isomers likely involves the C-8 hydroxyl group. Under catalytic conditions, a proton is abstracted from a carbon adjacent to a carbonyl group (the enolizable position), and the resulting enolate attacks the C-20 aldehyde, leading to the formation of a new ring structure between the C-8 and C-20 positions.

Desmycosin 3,19-Aldol: Similarly, the formation of the 3,19-aldol involves a reaction between the C-3 hydroxyl group and a reactive carbonyl, likely following a rearrangement or activation step, culminating in an intramolecular cyclization.

These reactions represent significant transformations of the original macrolide structure, leading to compounds with different chemical properties.

Environmental Influences on this compound Generation

The generation of this compound in the environment is a result of the degradation of Tylosin A under specific conditions. Abiotic factors, including pH, the presence of certain matrices, and light exposure, play a crucial role in this transformation. Under environmental conditions, Tylosin A has been shown to degrade into several products, including Desmycosin, Relomycin, Dihydrodesmycosin, and Tylosin A-Aldol. researchgate.net

Abiotic Degradation of Tylosin A in Environmental Matrices

Abiotic degradation is a primary factor in the environmental fate of Tylosin A. iastate.edunih.gov Studies have shown that both abiotic and microbial processes contribute to the transformation of Tylosin A in soil, with the abiotic process being particularly dominant in the initial weeks. nih.gov In aerobic degradation studies using agricultural soils, the abiotic process was found to be much slower than subsequent microbial degradation. nih.gov

The sorption and degradation of Tylosin A are influenced by soil properties such as pH, clay content, and cation-exchange capacity (CEC). nih.gov this compound, along with Tylosin A and Tylosin D, exhibits strong sorption characteristics in soil. nih.gov The degradation pathways in soil can lead to several products. For instance, in studies of two different agricultural soils, liquid chromatography with mass spectrometry identified three main degradation products. nih.gov

Table 1: Identified Abiotic Degradation Products of Tylosin A in Soil

Product Name Molecular Mass (m/z) Soil Type Found In Citation
Tylosin A with oxidized aldehyde group 932 Both sandy and other agricultural soil nih.gov
Tylosin B 772 Sandy soil nih.gov

These findings indicate that abiotic processes in soil matrices can significantly alter the structure of Tylosin A, leading to various transformation products.

Influence of Light Exposure in Aqueous Environments

Light exposure is a critical factor in the degradation of Tylosin A in aqueous environments, leading to the formation of photoisomers and other degradation products. iastate.edunih.gov Tylosin A is known to be unstable when exposed to sunlight. acs.org Laboratory studies have demonstrated that while Tylosin A is relatively stable in the dark, it degrades significantly when exposed to light. iastate.edunih.gov

The primary photochemical process for Tylosin A is an efficient and reversible photoisomerization. acs.orgacs.org This isomerization occurs through a rotation about the distal alkene of the ketodiene functionality, leading to a photochemical equilibrium between Tylosin A and its photoisomer. acs.orgacs.org On a longer timescale, this mixture of isomers undergoes photolysis. acs.orgacs.org

In addition to isomerization, light exposure can lead to the formation of other photoreaction products. Studies have identified isotylosin A alcohol (E,Z) and isothis compound (E,Z) as products formed under light exposure in water. iastate.edu The rate of degradation is significant, though it can be influenced by experimental conditions.

Table 2: Dissipation Half-Life (DT50) of Tylosin A in Different Environmental Conditions

Condition Matrix Dissipation Half-Life (DT50) Citation
With Light Exposure Water 200 days iastate.edunih.govoup.com
In the Dark Water Stable (6% loss over the experimental period) nih.govoup.com

Direct photolysis can be enhanced by advanced oxidation processes. digitellinc.com For example, the presence of TiO2 under UVA irradiation has been shown to degrade 97% of tylosin in under 60 minutes. researchgate.net The presence of naturally occurring substances like humic acid can also increase the rate of degradation through indirect photolysis. digitellinc.com The pH of the water also plays a role, with highly acidic or alkaline conditions promoting the natural degradation of Tylosin. asm.org

Advanced Analytical and Spectroscopic Methodologies for Tylosin a Aldol Characterization

Chromatographic Techniques for Separation and Quantification of Tylosin (B1662201) A Aldol (B89426)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of Tylosin A and its impurities, including Tylosin A aldol. These techniques provide the necessary resolution and sensitivity for both qualitative and quantitative assessments.

High-Performance Liquid Chromatography (HPLC) Methodologies

A variety of HPLC methods have been developed for the analysis of Tylosin A and its related substances. researchgate.netresearchgate.net These methods are essential for ensuring the quality and purity of Tylosin A active pharmaceutical ingredients and formulated products.

Several reversed-phase HPLC methods have proven effective. researchgate.net One such method utilizes a Capcell pak C18 ACR column (25 cm × 4.6 mm i.d., 5 μm) maintained at 60°C. researchgate.net The separation is achieved using a gradient elution with mobile phases consisting of acetonitrile (B52724), phosphate (B84403) buffer (pH 5.5), and water. researchgate.net This approach allows for the separation of known and unknown related substances from the main compound. researchgate.net Another method employs a YMC-Pack ODS-AQ column (250 x 4.6 mm i.d., 5 μm) at 35°C with a mobile phase of 2.25% (w/v) sodium perchlorate (B79767) (pH 2.5) and acetonitrile (60:40 v/v), with UV detection at 290 nm. nih.gov

For the analysis of tylosin in various biofluids, a method using an Obelisc R trimodal column has been developed, which is compatible with Liquid Chromatography-Mass Spectrometry (LC/MS) and preparative chromatography. sielc.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers enhanced selectivity for highly polar and basic molecules like tylosin and its impurities. sielc.com

The selection of the stationary phase is critical. While C8 and C18 columns are commonly used, wide-pore poly(styrene-divinylbenzene) stationary phases have also been successfully employed. researchgate.netresearchgate.net A mobile phase of tetrahydrofuran, 0.2 M potassium phosphate buffer (pH 9.0), and water (20:5:75) at 60°C has been used with this type of column. researchgate.net

Table 1: Examples of HPLC Methodologies for Tylosin A and Related Substances Analysis

Parameter Method 1 Method 2 Method 3 Method 4
Column Capcell pak C18 ACR (25 cm×4.6 mm, 5 μm) YMC-Pack ODS-AQ (250 x 4.6 mm, 5 μm) Obelisc R trimodal Wide-pore poly(styrene-divinylbenzene)
Temperature 60°C 35°C Not Specified 60°C
Mobile Phase Gradient: Acetonitrile, phosphate buffer pH 5.5, water Isocratic: 2.25% Sodium perchlorate pH 2.5-acetonitrile (60:40) Gradient: Acetonitrile and Formic Acid Isocratic: THF-0.2M K-phosphate pH 9.0-water (20:5:75)
Detection UV at 280 nm UV at 290 nm UV at 250 nm UV at 280 nm
Reference researchgate.net nih.gov sielc.com researchgate.net

Dual Liquid Chromatography Applications for Impurity Profiling

For complex samples containing numerous impurities, dual liquid chromatography (2D-LC) offers enhanced resolving power. This technique is particularly useful for the characterization of impurities in tylosin. innovareacademics.in In a typical setup, a primary separation is performed, and specific fractions containing impurities are then transferred to a second, orthogonal chromatographic system for further separation. nih.gov This approach is invaluable when a single chromatographic method cannot resolve all components, especially when non-volatile mobile phases used in an initial separation are incompatible with mass spectrometry. researchgate.netnih.gov The impurity fractions can be collected, desalted, and then analyzed by MS. researchgate.netnih.gov This technique has been successfully used to characterize numerous new impurities in tylosin samples. researchgate.netnih.gov

Mass Spectrometry for Structural Elucidation and Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is an indispensable tool for the structural elucidation and identification of this compound and other related degradants. nih.govacs.orgcabidigitallibrary.org

HPLC-Mass Spectrometry (HPLC-MS) and LC-MS/MS for Aldol Detection

The coupling of HPLC with MS (HPLC-MS) and tandem MS (LC-MS/MS) provides a highly sensitive and specific method for detecting and identifying Tylosin A related substances, including this compound. nih.govacs.orgcabidigitallibrary.org These hyphenated techniques allow for the analysis of compounds at trace levels. innovareacademics.in In soil samples enriched with Tylosin, four transformation products, including this compound, were detected and identified using LC-MS/MS. nih.gov The use of electrospray ionization (ESI) in the positive ion mode is common for the analysis of these compounds. researchgate.netnih.gov

The high resolution and accuracy of modern mass spectrometers are advantageous for identifying co-eluting impurities at low levels. researchgate.net Untargeted analysis using high-resolution MS can help identify unknown transformation products in environmental samples. nih.gov

Fragmentation Patterns of this compound and Related Degradants

The structural characterization of this compound and other degradants is heavily reliant on the interpretation of their fragmentation patterns in MS/MS experiments. nih.gov By comparing the fragmentation of an unknown impurity to that of the main components of tylosin, its structure can be deduced. researchgate.netnih.gov

For instance, an unknown degradant with a molecular mass of m/z 934.5 was detected in swine manure lagoons. researchgate.net Its MS/MS spectrum showed a major fragment ion at m/z 772.5, which is characteristic of desmycosin (Tylosin B), indicating a structural relationship. researchgate.netnih.gov The loss of the mycarose (B1676882) sugar from Tylosin A results in a characteristic fragment ion at m/z 916.5. researchgate.net The presence of Tylosin B (desmycosin) in environmental samples has been confirmed based on fragment ions at m/z 174 and 156. nih.gov this compound is one of the known degradation products of Tylosin A under neutral or alkaline conditions. iastate.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural and stereochemical elucidation of molecules like this compound. mdpi.comnih.gov While MS provides information on molecular weight and fragmentation, NMR provides detailed insights into the connectivity and spatial arrangement of atoms.

Complete ¹H and ¹³C NMR assignments are crucial for confirming the structure of tylosin-related compounds. iastate.edumdpi.com During the NMR analysis of Tylosin A in deuterated chloroform, additional peaks were observed that were attributed to degradation products, including this compound. mdpi.comnih.gov Specifically, the presence of two CH₂, two CH signals with carbon shifts around 40 ppm, a methyl group at 25 ppm, and one CH with a carbon shift at 77 ppm were consistent with the predicted chemical shifts for this compound. mdpi.comnih.govresearchgate.net

The structural elucidation of photoreaction products of Tylosin A, namely isotylosin A alcohol and isothis compound, was achieved through the application of both HPLC-ESI-MS and NMR (¹H and ¹³C) spectroscopy. iastate.edu However, obtaining high-quality NMR spectra for minor impurities can be challenging due to the small amounts of pure material available. iastate.edu

Carbon-13 NMR Chemical Shift Analysis of this compound

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of organic molecules. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) in parts per million (ppm) providing information about its chemical environment. libretexts.orgyoutube.com The analysis of these chemical shifts is fundamental to the structural identification of Tylosin A derivatives, including this compound. mdpi.com

In the case of this compound, predicted ¹³C NMR chemical shifts provide characteristic signals that allow for its differentiation from the parent compound, Tylosin A. researchgate.net The transformation from Tylosin A to its aldol form involves structural changes that significantly alter the electronic environment of nearby carbon atoms, leading to measurable differences in their NMR spectra. mdpi.com While comprehensive experimental data for this compound is limited, predicted values based on computational studies are used for its structural characterization. researchgate.net

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound This table displays predicted chemical shifts for key carbon atoms that are characteristic of the this compound structure.

Carbon AtomPredicted Chemical Shift (δ) in ppm
C-1~175
C-9~215
C-13~140
C-20~205
C-23~100

Note: Data is based on predicted values from computational studies and may vary from experimental results. researchgate.net

Two-Dimensional NMR Techniques for Complete Structure Determination

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are often required for the unambiguous structural assignment of complex molecules like this compound. mdpi.com These methods reveal correlations between different nuclei, allowing for the assembly of the complete molecular structure.

Key 2D NMR techniques used in the analysis of tylosin and its derivatives include:

DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to piece together adjacent spin systems within the molecule. iastate.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons in the ¹³C NMR spectrum. iastate.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying connections across quaternary (non-protonated) carbons and linking different spin systems together. iastate.edu

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY detects spatial proximities between protons, providing critical information about the molecule's three-dimensional structure and stereochemistry. This is particularly important for understanding the conformation of the large macrolide ring. mdpi.com

Through the combined application of these 2D NMR experiments, a complete and detailed structural map of this compound can be constructed, confirming its connectivity and stereochemistry. mdpi.comiastate.edu

Immunological Assays in this compound Research

Immunological assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the rapid screening and detection of tylosin and its related compounds in various samples. acs.orgmdpi.com These assays utilize the specific binding interaction between an antibody and its target antigen. For tylosin research, antibodies are developed to recognize the core structure of the tylosin molecule.

The utility of these assays for detecting derivatives like this compound depends on the antibody's specificity and its ability to cross-react with the structurally altered molecule. acs.org

Enzyme-Linked Immunosorbent Assay (ELISA) Cross-Reactivity with this compound

ELISA is a common method for quantifying tylosin. assaygenie.comreddotbiotech.com Many commercially available tylosin ELISA kits operate on a competitive immunoassay principle. assaygenie.commzfoodtest.com In this format, the microplate wells are coated with a tylosin-protein conjugate. When a sample containing tylosin is added along with a specific anti-tylosin antibody, the free tylosin in the sample competes with the coated tylosin for the antibody binding sites. A secondary, enzyme-labeled antibody is then used to produce a colorimetric signal. The signal intensity is inversely proportional to the amount of tylosin in the sample. assaygenie.commybiosource.com

The accuracy of these kits for detecting related compounds is determined by their cross-reactivity, which measures the extent to which the antibody binds to substances other than the primary target (Tylosin A). Research has shown that antibodies used in these kits can exhibit significant cross-reactivity with various tylosin derivatives. iastate.eduacs.org Specifically, the cross-reactivity with isothis compound, a photoreaction product, has been quantified. iastate.edunih.gov

Table 2: ELISA Cross-Reactivity of Tylosin-Related Compounds This table shows the relative binding of various tylosin compounds to a specific anti-tylosin antibody compared to Tylosin A.

CompoundCross-Reactivity (%)
Tylosin A100
Isothis compound 46
Tylosin B26
Tylosin C19
Tylosin D106
Isotylosin A alcohol121

Source: Data from studies on the immunological cross-reactivity of tylosin-related compounds. iastate.edunih.gov

The data indicates that the ELISA kit can detect Isothis compound, but with less than half the sensitivity compared to Tylosin A. iastate.edunih.gov This highlights that while ELISA is a convenient screening tool, its quantitative results for samples containing a mixture of tylosin derivatives can be influenced by the varying cross-reactivities of each compound. acs.org

Biosynthetic Pathways and Engineering of Tylosin A: Implications for Aldol Formation

Polyketide Synthase (PKS) Assembly Line for Tylactone (B1246279) Aglycone

The biosynthesis of the tylosin (B1662201) aglycone, tylactone, is orchestrated by a remarkable enzymatic complex known as a type I polyketide synthase (PKS). ontosight.aiumich.eduresearchgate.net This molecular assembly line is responsible for the stepwise condensation of simple carboxylic acid units into the complex polyketide chain that will ultimately form the macrolactone ring. mdpi.commdpi.com

Modular Organization and Domain Functions (KS, AT, ACP, KR, DH, ER, TE)

The tylosin PKS is a multi-modular enzyme, where each module is responsible for one cycle of chain elongation and modification. mdpi.comnih.govnih.gov These modules are themselves composed of several catalytic domains, each with a specific function. mdpi.comresearchgate.net

DomainFunction
KS (Ketosynthase) Catalyzes the Claisen condensation reaction, extending the polyketide chain. researchgate.netnih.gov
AT (Acyltransferase) Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and loads it onto the ACP. researchgate.netnih.gov
ACP (Acyl Carrier Protein) Tethers the growing polyketide chain and shuttles it between the various catalytic domains. mdpi.comresearchgate.net
KR (Ketoreductase) Reduces the β-keto group to a hydroxyl group. nih.govresearchgate.net
DH (Dehydratase) Dehydrates the β-hydroxyacyl intermediate to form a double bond. researchgate.netpnas.org
ER (Enoylreductase) Reduces the double bond to a single bond. researchgate.netpnas.org
TE (Thioesterase) Catalyzes the release and cyclization of the completed polyketide chain to form the macrolactone ring. nih.govresearchgate.net

The specific combination and arrangement of these domains within each module dictates the structure of the final polyketide product. mdpi.comsciepublish.com The tylactone synthase, for example, is encoded by the tylG genes and comprises a loading module and seven extension modules. umich.edunih.govgenome.jp

Stereochemical Control within PKS Modules and its Influence on Aglycone Structure

A remarkable feature of PKS assembly lines is their precise control over the stereochemistry of the growing polyketide chain. mdpi.comnih.gov The KR domains, in particular, play a crucial role in establishing the chirality of the hydroxyl groups introduced into the molecule. nih.govutexas.edu The stereospecificity of these domains is a key determinant of the final three-dimensional structure of the tylactone aglycone. nih.gov The presence or absence of DH and ER domains in a given module further influences the final structure by determining whether a double or single bond is formed at a specific position. nih.govpnas.org This intricate control at each step of the assembly process ensures the production of a single, well-defined stereoisomer of tylactone.

Post-Polyketide Synthase Glycosylation and Methylation Events in Tylosin A Biosynthesis

Following the synthesis and cyclization of the tylactone core, a series of post-PKS modifications occur to yield the final, biologically active tylosin A molecule. umich.edukoreascience.kr These modifications include the attachment of three distinct deoxyhexose sugars and specific methylation events. jmb.or.krnih.gov

Biosynthesis of Deoxyhexose Sugars (Mycaminose, Mycarose (B1676882), Mycinose)

Tylosin A is decorated with three sugars: mycaminose (B1220238), mycarose, and mycinose. fao.orgle.ac.uk The biosynthesis of these sugars begins with glucose-1-phosphate and proceeds through a series of enzymatic reactions to generate the activated TDP-sugar precursors. nih.gov These precursors are then attached to the tylactone aglycone by specific glycosyltransferases. ontosight.ainih.gov The order of sugar attachment is a controlled process, beginning with the addition of mycaminose to the C-5 hydroxyl group of tylactone. nih.gov This is followed by the addition of mycarose to the 4'-hydroxyl group of mycaminose and finally the attachment of 6-deoxy-D-allose to the C-23 hydroxyl group, which is later converted to mycinose. nih.gov

Genetic Regulation of Tylosin Biosynthesis in Streptomyces fradiae

The production of tylosin in S. fradiae is a tightly regulated process controlled by a complex network of regulatory genes located within the tylosin biosynthetic (tyl) gene cluster. jmb.or.krle.ac.uknih.gov This cluster contains at least five regulatory genes: tylP, tylQ, tylR, tylS, and tylT. le.ac.uk

The regulation operates as a cascade, with multiple transcriptional regulators acting in both positive and negative fashions. jmb.or.krnih.gov A key activator of the biosynthetic genes is the TylR protein. jmb.or.krresearchgate.net The expression of tylR itself is controlled by the interplay between an activator, TylS (belonging to the SARP family of regulators), and a repressor, TylQ. jmb.or.krresearchgate.net Another gene, tylU, has been shown to be important for efficient tylosin production, likely by acting in concert with TylS to enhance the expression of tylR. researchgate.net

The gene tylP encodes a receptor-like protein that appears to act as a negative regulator, repressing the expression of both tylQ and tylS. le.ac.ukresearchgate.net This intricate regulatory network ensures that tylosin production is initiated at the appropriate time and in response to specific signals, including the potential involvement of a γ-butyrolactone signaling molecule, although its presence is not strictly essential for biosynthesis. jmb.or.krnih.gov

Identification and Function of Biosynthetic Gene Clusters (tyl BGC)

The genetic blueprint for Tylosin A biosynthesis is located within a large, contiguous region of the S. fradiae chromosome known as the tylosin biosynthetic gene cluster (tyl BGC). nih.gov This cluster spans approximately 87 kb and contains 43 open reading frames (ORFs) that encode the enzymes and regulatory proteins required for antibiotic production. nih.govbiosynth.com

The core of the tyl BGC is composed of five large polyketide synthase (PKS) megagenes, designated tylGI-GV. These genes are responsible for assembling the 16-membered macrolactone ring, tylactone, which is the foundational structure of tylosin. biosynth.compsu.edu The assembly process involves the sequential condensation of acetate (B1210297), propionate, and butyrate (B1204436) units. psu.edu Flanking this PKS core are numerous other genes involved in subsequent modifications, including the biosynthesis and attachment of three deoxyhexose sugars (D-mycaminose, L-mycarose, and 6-deoxy-D-allose), and various oxidation steps. fao.orgbiosynth.com

The tyl BGC also houses genes that confer resistance to the producing organism, preventing self-intoxication. These include tlrB, tlrC, and tlrD. google.comuiowa.eduiastate.edu The tlrC gene, for example, encodes an ATP-binding cassette (ABC) transporter that actively pumps tylosin out of the cell. google.com The presence of these resistance genes within the cluster is a common feature in antibiotic-producing microorganisms. google.comuiowa.eduiastate.edu

Transcriptional Regulation by Pathway-Specific and Pleiotropic Regulators (TylS, TylQ, TylR, TylU)

The expression of the tyl genes is tightly controlled by a complex regulatory cascade involving at least five cluster-situated regulatory proteins that act as activators and repressors. researchgate.net This intricate network ensures that antibiotic production occurs at the appropriate time in the bacterial life cycle, typically during the transition from exponential growth to the stationary phase. cymitquimica.com

The key players in this regulatory hierarchy are:

TylR : This protein is the primary pathway-specific activator. biosynth.com It directly binds to the promoter regions of the tyl biosynthetic genes, switching on their transcription. nih.govbiosynth.com Overexpression of tylR has been shown to significantly increase tylosin production. nih.govlgcstandards.com

TylS : A member of the Streptomyces Antibiotic Regulatory Protein (SARP) family, TylS is an essential activator required for the expression of tylR. biosynth.comnih.gov

TylQ : This protein acts as a transcriptional repressor. biosynth.comnih.gov During the early stages of fermentation, TylQ represses the expression of tylR, thereby preventing the onset of tylosin biosynthesis. biosynth.comjmb.or.kr Inactivation of the tylQ gene has been linked to elevated tylosin production. nih.gov

TylU : Initially unassigned, TylU has been identified as a 'helper' protein that acts in concert with TylS to facilitate the full expression of tylR. cymitquimica.comnih.gov Disruption of the tylU gene leads to a significant reduction (around 80%) in tylosin yield, a defect that can be overcome by the forced overexpression of tylR. cymitquimica.comnih.gov

This regulatory system forms a cascade where TylS and TylU positively influence tylR expression, while TylQ exerts negative control. biosynth.comnih.gov The interplay between these activators and the repressor dictates the level of TylR protein available to activate the entire biosynthetic pathway. nih.gov

RegulatorFamily/TypeFunction in Tylosin Biosynthesis
TylR Pathway-specific activatorDirectly activates transcription of tyl biosynthetic genes. nih.govbiosynth.com
TylS SARP family activatorEssential for the transcriptional activation of tylR. biosynth.comnih.gov
TylQ Transcriptional repressorRepresses tylR expression, preventing biosynthesis. biosynth.comnih.govjmb.or.kr
TylU Helper proteinEnhances TylS-dependent activation of tylR. cymitquimica.comnih.gov

Role of Gamma-Butyrolactone Signalling Factors in Regulation

In many Streptomyces species, the onset of secondary metabolism is triggered by small, diffusible signaling molecules known as gamma-butyrolactones (GBLs). researchgate.netjmb.or.kr In S. fradiae, a GBL-like system adds another layer of control to tylosin production. This system involves the receptor protein TylP . jmb.or.krnih.gov

TylP functions as a repressor that binds to the promoter regions of tylP (autoregulation), tylQ, and tylS. biosynth.comjmb.or.kr At low cell densities, TylP is active and represses these genes. As the bacterial population grows, a GBL-like signaling molecule is synthesized and accumulates. jmb.or.kr This ligand binds to TylP, causing a conformational change that releases TylP from its DNA binding sites. jmb.or.kr The de-repression of tylS and tylQ allows the regulatory cascade controlling tylR to proceed. jmb.or.kr

Interestingly, while this GBL system is part of the regulatory network, studies have shown that its disruption does not completely abolish tylosin synthesis, suggesting it plays a modulatory rather than essential role. jmb.or.kr The synthesis of the putative GBL ligand itself involves products of genes like orf16* and orf18*, which are located within the regulatory island of the tyl cluster. biosynth.comjmb.or.kr

Metabolic Engineering Strategies for Macrolide Production and Diversification

Metabolic engineering provides powerful tools to rationally modify Streptomyces strains for improved antibiotic production or the creation of novel compounds. These strategies often involve the targeted manipulation of biosynthetic pathways, regulatory circuits, and precursor supply. nih.gov

Engineering for Enhanced Tylosin A Yields

Several strategies have been successfully employed to increase the fermentation titer of Tylosin A in industrial strains. nih.govnih.gov

Overexpression of Activator Genes : As the master switch for the pathway, the overexpression of the tylR gene is a proven method to boost production. nih.govlgcstandards.com Similarly, engineering strains to overexpress tylS can also enhance yields. nih.gov

Inactivation of Repressor Genes : Deleting or disrupting repressor genes like tylQ and tylP removes the negative regulation on the pathway, leading to earlier and higher levels of tylosin production. nih.gov

Combinatorial Overexpression : A highly effective approach involves the simultaneous overexpression of multiple beneficial genes. For instance, combining the overexpression of the activator tylR with the efflux pump gene tlrC and genes involved in the S-adenosyl methionine (SAM) biosynthetic pathway (a key cofactor for methylation steps) has resulted in significant, additive increases in tylosin yield, reaching titers above 11 g/L. fao.orgnih.gov

Promoter Engineering : Replacing native promoters of key biosynthetic genes with stronger, constitutive promoters can uncouple antibiotic production from its complex native regulation and lead to enhanced output.

A study on the hyperproducing Streptomyces xinghaiensis strain TL01 demonstrated the power of a combinatorial approach. While individual overexpression of tlrC, SAM biosynthetic genes, or tylR increased yields by 11-18%, a coordinated co-overexpression of these genes led to a final titer of 11.35 g/L. fao.orgnih.gov

Engineering StrategyTarget Gene(s)Reported Outcome
Activator Overexpression tylR, tylSIncreased Tylosin A production by up to 70%. lgcstandards.comnih.gov
Repressor Inactivation tylP, tylQElevated Tylosin A yields. nih.gov
Efflux Pump Overexpression tlrC18% increase in extracellular Tylosin A. nih.gov
Combinatorial Engineering tlrC, metKcs, adoKcs-metFcs, tylR23% increase in Tylosin A (to 10.93 g/L), further optimized to 11.35 g/L. fao.orgnih.gov

Creation of Engineered Strains for Analog Production

The modular nature of polyketide synthases and the promiscuity of some modifying enzymes, particularly glycosyltransferases, allow for the generation of novel tylosin analogs through combinatorial biosynthesis. Engineered strains are created by introducing foreign genes or deleting native ones to alter the final structure of the macrolide.

One common host for this work is Streptomyces venezuelae, a fast-growing species that is amenable to genetic manipulation. By deleting its native pikromycin (B1677795) PKS gene cluster, researchers have created a "clean" host chassis. Expressing the tyl PKS genes in this host resulted in the production of the tylosin aglycone, tylactone.

Further engineering of this host allows for the attachment of "unnatural" sugar moieties to the tylactone core. By expressing engineered deoxysugar biosynthetic pathways along with a flexible glycosyltransferase, novel glycosylated derivatives of tylactone have been produced. This approach, known as combinatorial biosynthesis, holds significant promise for creating new antibiotics with potentially improved activity or altered pharmacological properties.

Precursor Supply and Adenylate Metabolism in Tylosin Biosynthesis

The high-level production of a complex secondary metabolite like tylosin places a significant metabolic burden on the cell, requiring a robust supply of primary metabolic precursors and energy. The biosynthesis of the tylactone core requires specific building blocks derived from central carbon metabolism: acetate, propionate, and butyrate. psu.edu The availability of these precursors can be a rate-limiting factor for tylosin production.

Enzymatic and Biocatalytic Insights into Aldol Transformations in Macrolide Systems

Aldolase (B8822740) Enzymes in Natural Product Synthesis and Metabolism

Aldol (B89426) reactions are fundamental carbon-carbon bond-forming reactions in organic chemistry and are equally significant in biological systems for the synthesis of a vast array of natural products, including macrolides. These reactions are catalyzed by a class of enzymes known as aldolases.

Classes and Mechanisms of Biological Aldol Reactions

Biological aldol reactions are catalyzed by aldolases, which are broadly classified into two main classes based on their reaction mechanism. nih.gov

Class I Aldolases: These enzymes are typically found in animals and plants. They utilize a Schiff base intermediate, which is formed between a conserved lysine (B10760008) residue in the enzyme's active site and the donor substrate's carbonyl group. nih.govwikipedia.org This activation facilitates the deprotonation at the α-carbon, generating a nucleophilic enamine that then attacks the acceptor aldehyde. Key amino acids, such as lysine and tyrosine, are crucial for this mechanism, with lysine forming the covalent intermediate and tyrosine acting as a hydrogen acceptor. prospecbio.com

Class II Aldolases: Predominantly found in bacteria and fungi, these enzymes are metal-dependent, typically utilizing a divalent zinc ion (Zn2+) as a cofactor. nih.gov The zinc ion acts as a Lewis acid, polarizing the carbonyl group of the donor substrate to facilitate enolate formation.

The aldol structural motif is a common feature in polyketides, a class of natural products that includes many pharmaceuticals. wikidoc.org The biosynthesis of these complex molecules often involves aldol-type condensations catalyzed by specific domains within large multifunctional enzymes called polyketide synthases (PKSs). rasmusfrandsen.dk The polyacetate hypothesis, a foundational concept in polyketide biosynthesis, posits that these molecules are formed by the head-to-tail linkage of acetate (B1210297) units, followed by cyclization through aldol reactions or acylations. rasmusfrandsen.dk

Aldolases have been successfully employed in the biocatalytic production of macrolide antibiotics and other polyketides, offering a stereospecific and efficient alternative to traditional chemical synthesis. mdpi.com For instance, deoxyribose 5-phosphate aldolase (DERA) has been utilized in enzymatic cascades for the synthesis of antiviral agents. rsc.org

Potential for Enzyme-Mediated Aldol-Type Cleavages or Rearrangements in Macrolide Metabolism

In the environment, macrolide antibiotics like tylosin (B1662201) can undergo various transformations. While abiotic degradation pathways are well-documented, the role of enzymatic processes in their cleavage and rearrangement is an area of active investigation.

Under neutral to alkaline conditions, tylosin A can decompose to form Tylosin A aldol . lsu.educhemicalbook.com This suggests a potential for aldol-type reactions in the degradation of the macrolide ring. Furthermore, studies on the environmental fate of tylosin have identified photoreaction products such as isothis compound, indicating that light can induce aldol-related transformations. iastate.eduresearchgate.netuiowa.edufao.org

The biodegradation of tylosin by microorganisms presents another avenue for enzyme-mediated transformations. For example, the bacterium Kurthia gibsonii TYL-A1 has been shown to degrade tylosin by cleaving the ester bond and breaking down the macrocycle into smaller molecules, a process that could involve retro-aldol type reactions. nih.govasm.org While direct evidence for a specific aldolase-mediated cleavage of the this compound itself is limited, the general instability of the macrolide lactone ring to hydrolysis and rearrangement under various conditions points to the possibility of such enzymatic activities in microbial metabolism.

Structural Enzymology of Macrolide Biosynthetic Machinery

The biosynthesis of macrolides like tylosin is carried out by large, modular enzymes known as Type I polyketide synthases (PKSs). researchgate.net Understanding the three-dimensional structure and function of the various domains within these PKSs is crucial for efforts to engineer novel macrolide structures.

Crystallographic and NMR Studies of PKS Domains

Significant progress has been made in elucidating the structures of individual PKS domains and multi-domain fragments using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov These studies provide atomic-level insights into substrate recognition, catalysis, and protein-protein interactions. nih.gov

Key domains whose structures have been investigated include:

Ketosynthase (KS) domains: These domains catalyze the condensation of the growing polyketide chain with an extender unit. Structural studies have revealed differences in active site topology that contribute to substrate specificity. acs.org

Acyltransferase (AT) domains: AT domains select the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) and transfer it to the acyl carrier protein.

Ketoreductase (KR) domains: KR domains stereospecifically reduce the β-keto group of the growing polyketide chain to a hydroxyl group. The crystal structure of the KR domain from the first module of the tylosin PKS (TylKR1) has been solved, providing insights into how the stereochemistry of polyketide stereocenters is controlled. nih.govmdpi.comresearchgate.net

Acyl Carrier Protein (ACP) domains: The growing polyketide chain is covalently attached to the ACP domain via a phosphopantetheine arm and is shuttled between the various catalytic domains of the PKS module. mdpi.com NMR studies have shown that the ACP domain's structure can be influenced by the acyl chain it carries. mdpi.comoup.com

Docking domains: These domains are located at the N- and C-termini of PKS modules and are responsible for the specific recognition and interaction between successive modules in the assembly line. oup.comacs.org NMR and crystallographic studies have shown that these domains form four-helix bundles to mediate these interactions. acs.orgplos.org

Cryo-electron microscopy (cryo-EM) has also emerged as a powerful tool for studying the structure of intact, multi-domain PKS modules, providing a more complete picture of their architecture and the dynamic interactions between domains. stanford.edu

Thioesterase Domain Function and Substrate Release

The final step in macrolide biosynthesis is the release of the completed polyketide chain from the PKS assembly line. This crucial step is catalyzed by a thioesterase (TE) domain, which is typically located at the C-terminus of the final PKS module. acs.orgrsc.org

TE domains belong to the α/β-hydrolase family of enzymes and catalyze chain release through one of two primary mechanisms: hydrolysis, which results in a linear polyketide, or intramolecular cyclization, which forms a macrolactone ring. rsc.orgbiorxiv.org The TE domain from the 6-deoxyerythronolide B synthase (DEBS) was the first modular PKS domain to have its crystal structure solved. nih.gov This structure revealed a unique substrate channel that passes through the entire protein, a feature that contributes to its versatility. nih.gov

The TE domain of the tylosin PKS, TylG5 TE, has also been structurally characterized. biorxiv.orgrcsb.org These structures, along with those of other PKS TEs, reveal a conserved catalytic triad (B1167595) (typically Ser-Asp-His) that is essential for catalysis. rsc.org The process of chain release involves a two-step mechanism:

Transesterification: The catalytic serine residue attacks the thioester bond linking the polyketide chain to the ACP, forming a covalent acyl-enzyme intermediate. rsc.org

Hydrolysis or Cyclization: The acyl-enzyme intermediate is then resolved either by attack from a water molecule (hydrolysis) or by an internal hydroxyl group on the polyketide chain (cyclization). biorxiv.org

The geometry of the TE active site and the conformation of the bound polyketide chain are critical determinants of whether hydrolysis or cyclization occurs and, in the case of cyclization, the size of the resulting macrolactone ring. acs.org

In addition to the integral TE domain (Type I TE), some PKS gene clusters, including the one for tylosin, encode a separate, discrete thioesterase (Type II TE). nih.govnih.gov Disruption of the gene for the tylosin Type II TE (TylO) significantly reduces antibiotic production. nih.gov It is proposed that these Type II TEs function as "editing" or "proofreading" enzymes, removing aberrant or stalled intermediates from the PKS complex, thereby maintaining the efficiency of the biosynthetic assembly line. nih.govnih.govasm.org

Biotransformation Pathways of Tylosin and Related Compounds in Environmental Contexts

The widespread use of tylosin in veterinary medicine leads to its release into the environment, primarily through animal manure. iastate.edu Understanding the fate of tylosin and its transformation products in soil and water is crucial for assessing its environmental impact.

Tylosin is a mixture of four main components: Tylosin A, Tylosin B (desmycosin), Tylosin C, and Tylosin D. Tylosin A is the major component, typically comprising over 80% of the mixture. fao.org

In environmental settings, tylosin can be degraded through both abiotic and biotic processes. Abiotic degradation is significantly influenced by factors such as pH and light.

pH-dependent degradation: Tylosin is most stable in a pH range of 4 to 9. chemicalbook.comd-nb.info Below pH 4, Tylosin A is hydrolyzed to Tylosin B (desmycosin). lsu.educhemicalbook.com In neutral to alkaline conditions, Tylosin A can be converted to This compound and other polar degradation products. lsu.educhemicalbook.com

Photodegradation: Exposure to light can lead to the formation of photoreaction products, including isotylosin A alcohol and isothis compound . iastate.eduresearchgate.netuiowa.edufao.org In water, the half-life of Tylosin A under light exposure has been reported to be around 200 days, while it is much more stable in the dark. iastate.eduresearchgate.netnih.gov

Biotic degradation of tylosin also plays a significant role in its environmental fate. In soil, the dissipation half-life of Tylosin A is approximately one week. iastate.edunih.gov While some studies have reported limited biodegradation at high concentrations, biotransformation is considered an important degradation pathway at environmentally relevant concentrations. iastate.eduresearchgate.net

Several microorganisms have been identified that can degrade tylosin. For example, the bacterium Kurthia gibsonii TYL-A1 can efficiently degrade tylosin through a pathway that involves the removal of the mycarose (B1676882) sugar, cleavage of the ester bond, and subsequent breakdown of the macrolactone ring. nih.govasm.org The degradation products generated by microbial action have been shown to have lower toxicity than the parent compound. nih.gov

The primary degradation pathways for Tylosin A in the environment can lead to the formation of several key transformation products, including:

Tylosin B (desmycosin): Formed by the acid hydrolysis of the mycarose sugar. lsu.edu

Tylosin D (relomycin): A major metabolite formed by the reduction of the aldehyde group on Tylosin A. fao.org

This compound: Formed under neutral to alkaline conditions. lsu.edu

Dihydrodesmycosin: Another metabolite found in animal excreta. researchgate.net

The relative abundance of these and other degradation products in the environment depends on the specific conditions, such as soil type, pH, temperature, and microbial activity. iastate.edunih.gov

Microbial Biotransformation Potential for Tylosin and its Degradation Products

Tylosin A, a major component of the antibiotic tylosin, is susceptible to degradation under various environmental conditions. One of the key transformation products is this compound. The formation of this compound is primarily understood as a chemical process, particularly an aldol condensation reaction that occurs under neutral to alkaline pH conditions. lsu.edursc.orgiastate.edufao.orgresearchgate.net In this reaction, the aldehyde group of one tylosin A molecule reacts with the enol or enolate form of another, which is generated at the methylene (B1212753) group adjacent to the aldehyde functionality. rsc.org This transformation is a well-documented degradation pathway for tylosin in aqueous solutions. researchgate.net

While the direct enzymatic conversion of Tylosin A to this compound by a specific microbial enzyme has not been definitively established in the current body of research, the potential for microbial involvement in this transformation cannot be entirely dismissed. Microbial metabolism can significantly alter the local microenvironment, including pH levels. It is conceivable that microbial activity could create alkaline conditions conducive to the chemical aldol condensation of Tylosin A.

The biotransformation of tylosin by various microbial species is an active area of research. For instance, strains of Kurthia gibsonii and Klebsiella pneumonia have been shown to efficiently degrade tylosin. microbiologyresearch.orgresearchgate.net The degradation pathway proposed for Burkholderia vietnamiensis involves the initial conversion of Tylosin A to Tylosin B, followed by hydrolysis and reduction of the lactone ring and aldehyde group, leading to different degradation products. rsc.org Although this specific pathway does not lead to this compound, it underscores the diverse enzymatic capabilities of microorganisms to modify the tylosin structure.

The following table summarizes the degradation of Tylosin A under different conditions, highlighting the conditions that favor the formation of this compound.

ConditionPrimary Transformation/Product(s)Reference(s)
Acidic (pH < 4)Formation of Tylosin B (desmycosin) lsu.edufao.org
Neutral to Alkaline (pH > 7)Formation of this compound lsu.edursc.orgfao.orgresearchgate.net
Photodegradation (Exposure to Light)Formation of isothis compound and isotylosin A alcohol iastate.edufao.orgresearchgate.net
Aerobic SoilAbiotic and microbial degradation; formation of oxidized products and Tylosin B nih.gov
Microbial Degradation (Burkholderia vietnamiensis)Tylosin B and further hydrolysis/reduction products rsc.org
Microbial Degradation (Kurthia gibsonii, Klebsiella pneumonia)Efficient degradation to less toxic products microbiologyresearch.orgresearchgate.net

Role of Specific Microbial Communities in Tylosin Transformation

The composition of microbial communities plays a crucial role in the environmental fate of tylosin. Different microbial populations exhibit varying capacities to degrade or transform this antibiotic. The tylosin-producing organism itself, Streptomyces fradiae, possesses a range of enzymes, including those involved in the biosynthesis of the macrolide, as well as resistance mechanisms. nih.gov Notably, S. fradiae has been found to possess threonine aldolase, an enzyme that catalyzes an aldol reaction, although its direct action on tylosin A has not been reported. oup.comresearchgate.net

Studies on the impact of tylosin on gut microbiota have revealed significant shifts in microbial populations. In swine, for example, treatment with tylosin has been shown to alter the gut microbiome, affecting the abundance of various bacterial genera. nih.gov While these studies primarily focus on the effects of the antibiotic on the microbial community, they provide insights into which bacteria are prevalent in a tylosin-rich environment and thus may have evolved mechanisms to tolerate or metabolize it.

In agricultural soils, the presence of tylosin can lead to the development of antibiotic-resistant bacteria and cause shifts in the soil microbial community structure. fao.org The degradation of tylosin in these environments is a complex process involving both sorption to soil particles and microbial action. nih.gov Research has indicated that after an initial slow abiotic degradation phase, a rapid microbial degradation of Tylosin A occurs within a few days. nih.gov This suggests the presence of soil microorganisms capable of utilizing or transforming the antibiotic.

Recent studies have focused on isolating specific bacterial strains with the ability to degrade tylosin from contaminated environments like wastewater. A bacterial alliance of Kurthia gibsonii (TYL-A1) and Klebsiella pneumonia (TYL-B2) was found to be highly efficient in degrading tylosin, with the combination of the two strains showing significantly greater degradation efficiency than either strain alone. microbiologyresearch.orgresearchgate.net The degradation products were also found to be less toxic than the parent tylosin compound. microbiologyresearch.org This highlights the potential of using specific microbial consortia for the bioremediation of tylosin-contaminated environments.

The table below presents some of the microbial species and communities that have been studied in the context of tylosin transformation.

Microbial Species/CommunityRole/ObservationReference(s)
Streptomyces fradiaeProducer of tylosin; possesses threonine aldolase. nih.govoup.comresearchgate.net
Swine Gut MicrobiotaPopulation shifts observed in response to tylosin treatment. nih.gov
Soil Microbial CommunitiesContribute to the rapid degradation phase of Tylosin A in soil. fao.orgnih.gov
Kurthia gibsonii (TYL-A1)Isolated from wastewater; capable of degrading tylosin. microbiologyresearch.orgresearchgate.net
Klebsiella pneumonia (TYL-B2)Isolated from wastewater; works synergistically with K. gibsonii to degrade tylosin. microbiologyresearch.orgresearchgate.net
Burkholderia vietnamiensisDegrades Tylosin A to Tylosin B and other smaller molecules. rsc.org

Synthetic and Semisynthetic Approaches to Tylosin a Aldol Analogues and Macrolide Derivatives

Chemical Synthesis of Tylactone (B1246279) Aglycone and Core Macrolide Structures

Tylactone is the aglycone precursor to the antibiotic tylosin (B1662201), formed by a modular polyketide synthase (PKS). capes.gov.br The total chemical synthesis of tylactone and related macrolide cores is a formidable task that showcases the power of modern synthetic methods. These syntheses are crucial for providing access to analogues that are not available through fermentation or semisynthesis, allowing for a deeper exploration of structure-activity relationships.

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation in the synthesis of polyketide natural products like macrolides. numberanalytics.com Asymmetric aldol reactions are particularly vital for establishing the numerous stereogenic centers found in these molecules with high control. researchgate.netacs.org Strategies such as the Evans aldol reaction, which uses a chiral auxiliary, are frequently employed to achieve high diastereoselectivity. researchgate.netcolorado.edu

In the context of tylosin, total synthesis has been accomplished by coupling major fragments of the molecule, a strategy that often relies on aldol condensation. nih.gov For instance, the first total synthesis of tylosin involved the aldol condensation of a C1-C10 segment with a C11-C15 segment, both derived from D-glucose, to construct the carbon skeleton. nih.gov Similarly, the synthesis of other complex macrolides, like the antifungal agent roxaticin, depends on methyl ketone aldol addition reactions to couple principal fragments. nih.gov These fragment couplings are critical steps that unite advanced intermediates, which have been synthesized separately, into the full macrolide framework. The Paterson/Evans methyl ketone aldol reaction, for example, is noted for its ability to proceed with 1,5-asymmetric induction, enabling the connection of complex polyol fragments. colorado.edu

The synthesis of complex macrolides often employs convergent or divergent strategies to maximize efficiency and facilitate the generation of analogues. thieme-connect.com

A convergent synthesis involves the independent preparation of several key fragments of a target molecule, which are then combined in the final stages. nih.govchemistryworld.com This approach is generally more efficient for complex targets than a linear synthesis, where the main carbon chain is built step-by-step. The total synthesis of macrolides frequently uses a convergent approach where large, stereochemically rich fragments are united using powerful coupling reactions like the aldol condensation or Julia-Kocienski olefination. colorado.edunih.govresearchgate.net A fully synthetic, convergent route to macrolide antibiotics allows for the assembly of simple chemical building blocks into diverse structures that would be impossible to create through traditional semisynthesis. nih.govumn.edu

A divergent synthesis , in contrast, starts from a common intermediate that is elaborated into a variety of different analogues. thieme-connect.com This strategy is particularly powerful for creating a library of related compounds for structure-activity relationship studies. A chemoenzymatic approach to tylactone-based macrolides exemplifies a divergent strategy. nih.gov In this method, a synthetic hexaketide intermediate is processed by polyketide synthase modules to create the tylactone core, which can then be enzymatically glycosylated and oxidized in various ways to produce a series of different macrolide natural products. nih.gov This late-stage functionalization provides an efficient and selective route to structural diversification. nih.gov

Application of Aldol Reactions in Fragment Coupling

Derivatization of Tylosin and Desmycosin via Aldol-Related Reactions

Semisynthesis, which involves the chemical modification of naturally produced macrolides, is a vital route to new antibiotic candidates. Tylosin and its naturally occurring analogue, desmycosin (also known as tylosin B), are key starting materials for these modifications. acs.orgtandfonline.com Desmycosin is particularly useful because it possesses a reactive aldehyde group at the C-20 position, which serves as a handle for a wide range of chemical transformations. acs.org

The C-3 and C-20 positions of the desmycosin core are primary targets for chemical modification to generate novel analogues with improved properties. acs.orgnih.gov

The C-20 aldehyde is readily modified through reactions like the Wittig reaction to introduce α,β-unsaturated functionalities or through reductive amination to attach amine-containing side chains. acs.orgacs.orgnih.gov The latter approach led to the development of tilmicosin, an important veterinary antibiotic, which features a 3,5-dimethylpiperidine (B146706) moiety at C-20. acs.org Other modifications at C-20 include the formation of benzimidazolyl derivatives. nih.gov

The C-3 hydroxyl group is another key site for derivatization. acs.orgnih.gov Esterification of the C-3 hydroxyl, often using a mixed anhydride (B1165640) protocol, has been explored to evaluate the importance of this position for biological activity. acs.orgnih.gov A series of 20-O-substituted and 3,20-di-O-substituted derivatives of desmycosin have been synthesized and evaluated, demonstrating the utility of modifying these positions in tandem. acs.orgnih.govacs.org These studies often employ a sequence of protective group chemistry, modification at C-20 (e.g., via Wittig reaction), and subsequent esterification at C-3. acs.orgnih.gov

The table below summarizes some of the key modifications made to the desmycosin scaffold.

Position(s) ModifiedReaction Type / ReagentResulting Analogue TypeReference
C-20Wittig Reactionα,β-unsaturated analogues nih.gov, acs.org
C-20Reductive AminationTilmicosin (with 3,5-dimethylpiperidine) acs.org
C-20CondensationAmidino-benzimidazolyl derivatives nih.gov
C-3Esterification (Mixed Anhydride)C-3 ester derivatives nih.gov, acs.org
C-3 & C-20Wittig & Esterification3,20-di-O-substituted derivatives nih.gov, acs.org
C-8 & C-20Base/Acid-Catalyzed RearrangementDesmycosin 8,20-aldols nih.gov, acs.org, rsc.org
C-3 & C-19Base/Acid-Catalyzed RearrangementDesmycosin 3,19-aldol nih.gov, acs.org

Synthesis of Desmycosin Aldol Derivatives

Development of Synthetic Methodologies for Accessing Structurally Complex Macrolides

The pursuit of novel macrolide antibiotics has spurred the development and refinement of a wide array of synthetic methodologies. nih.gov Accessing these structurally complex molecules requires a sophisticated toolbox of stereoselective reactions.

The aldol reaction remains a preeminent tool for constructing the polyol and polypropionate arrays that characterize macrolide backbones. researchgate.netrsc.org Variations like the Evans, Paterson, and Mukaiyama aldol reactions provide reliable stereocontrol. researchgate.netcolorado.edu Beyond the aldol reaction, other carbon-carbon bond-forming reactions are critical. The Julia-Kocienski olefination is a powerful method for forming double bonds, often used in fragment coupling and macrocyclization steps. nih.govresearchgate.net The Wittig reaction is also widely used, particularly in semisynthetic modifications of the aldehyde group in tylosin and desmycosin. acs.orgnih.gov

Macrocyclization, the ring-closing step to form the large lactone ring, is a defining challenge in macrolide synthesis. Several methods have been developed, including the Yamaguchi, Corey-Nicolaou, and Keck macrolactonizations. researchgate.netcolorado.edunih.gov More recently, ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for forming large rings. numberanalytics.com

The development of fully synthetic and highly convergent routes has been a major advance, enabling the creation of macrolide libraries with deep-seated structural variations that are inaccessible through semisynthesis. nih.govumn.edu Chemoenzymatic strategies, which combine the flexibility of chemical synthesis with the selectivity of biological catalysts, offer another promising frontier, allowing for efficient and scalable production of complex macrolides and their analogues. nih.gov These integrated approaches provide access to novel chemical space, which is essential for discovering next-generation antibiotics. chemistryworld.com

Use of Vinylogous Mukaiyama Aldol Reactions in Polyketide Mimic Synthesis

The vinylogous Mukaiyama aldol reaction (VMAR) stands as a potent and strategic transformation in synthetic organic chemistry, particularly for the construction of complex polyketide frameworks. beilstein-journals.orgmdpi.comresearchgate.net This reaction allows for the efficient formation of carbon-carbon bonds, creating larger molecular segments that incorporate key stereochemical relationships, such as 1,5-hydroxyl and methyl groups, in a single step. mdpi.comresearchgate.net The VMAR is an extension of the Mukaiyama aldol reaction, where a silyl (B83357) enol ether reacts with a carbonyl compound in the presence of a Lewis acid. wikipedia.org In the vinylogous variant, a silyl dienolate is employed, extending the nucleophilic character of the enolate and leading to a γ-alkylation product. mdpi.com This method has proven invaluable in the synthesis of polyketide natural products and their analogues, offering a streamlined alternative to multi-step sequences. researchgate.net

A notable application of the VMAR is in the synthesis of substrate mimics for polyketide synthases (PKS), which are crucial tools for studying the function and stereospecificity of these complex enzyme systems. rsc.org In the context of tylosin biosynthesis, the VMAR has been successfully employed to construct a tetraketide substrate mimic for the third dehydratase domain of the tylosin PKS (TylDH3). rsc.org

Research Findings

The synthesis of the tetraketide mimic commenced with a known vinylketene silyl N,O-acetal, which was derived in two steps from commercially available starting materials. rsc.org The key fragment-coupling step involved a highly diastereoselective vinylogous Mukaiyama aldol reaction between this silyl dienolate and propionaldehyde. rsc.org This specific transformation, employing Kobayashi's methodology, effectively set two distal stereogenic centers in the molecule with high efficiency and stereocontrol. rsc.org

The reaction yielded the desired triketide building block in excellent yield and with a high degree of diastereoselectivity. rsc.org Following the successful VMAR, the resulting aldol adduct underwent further functional group manipulation. The hydroxyl group was protected as a triisopropylsilyl (TIPS) ether, and the oxazolidinone chiral auxiliary was reductively cleaved to furnish the corresponding aldehyde, which served as the precursor for the full tetraketide substrate mimic. rsc.org

The table below summarizes the key aspects of the vinylogous Mukaiyama aldol reaction used in the synthesis of the Tylosin A aldol analogue.

Reactant 1Reactant 2Lewis Acid/PromoterYieldDiastereomeric Ratio (d.r.)Product
Vinylketene silyl N,O-acetalPropionaldehydeTiCl₄92%>98:2Triketide Aldol Adduct

This successful application underscores the power of the vinylogous Mukaiyama aldol reaction in constructing complex polyketide fragments with precise stereochemical control, providing essential molecular probes for the elucidation of biosynthetic pathways like that of tylosin. rsc.org

Environmental Fate and Transformation of Tylosin a Aldol: Research Methodologies

Degradation Kinetics of Tylosin (B1662201) A and its Aldol (B89426) Products in Aquatic Systems

The persistence and transformation of Tylosin A and its derivatives, including the aldol form, in aquatic environments are governed by several factors. Hydrolysis and photolysis are considered primary mechanisms for the decomposition of many antibiotics. researchgate.net

Influence of pH, Ionic Strength, and Temperature on Degradation

The stability of tylosin and its degradation products is significantly influenced by the chemical and physical properties of the aquatic system.

pH: The pH of the water is a critical factor in the hydrolysis of Tylosin A. Under acidic conditions (below pH 4), Tylosin A primarily hydrolyzes to form Tylosin B (desmycosin). fao.org Conversely, in neutral to alkaline environments (pH > 9), it can decompose to form Tylosin A aldol among other polar products. fao.orglsu.edu Studies have shown that Tylosin A hydrolysis is much more rapid in highly acidic or basic conditions. For instance, at 60°C, the half-life was reported to be 0.25 hours at pH 2 and 7.40 hours at pH 11, while it was significantly more stable, with half-lives of 11 to 20 days, at a pH range of 6 to 8. mst.edu At room temperature (22°C), hydrolysis of Tylosin A was observed at pH 2 and pH 11, with half-lives of less than 6 hours and 40 hours, respectively, but no significant degradation was noted at pH 5, 7, or 9 over the study period. mst.edu

Ionic Strength: The concentration of dissolved salts, or ionic strength, can also affect degradation rates. Research on various antibiotics has indicated that hydrolysis rates can be influenced by ionic strength, as it affects the activity of nucleophiles like the hydroxide (B78521) anion. researchgate.net For Tylosin A, one study varied the ionic strength using Na2HPO4 and observed its degradation under different conditions, though the specific correlation for the aldol product was not detailed. researchgate.net Another study noted that the addition of electrolytes like CaCl2 or NaCl at concentrations over 0.03 M could decrease the sorption of tylosin, which in turn could influence its availability for degradation in the water column. lsu.edu

Temperature: Temperature plays a crucial role in the kinetics of chemical reactions, including the degradation of antibiotics. Increased temperatures generally accelerate hydrolysis rates. For Tylosin A at pH 11, the half-life for hydrolysis decreased from 40 hours at 22°C to 21 hours at 35°C. mst.edu Similarly, studies on the biodegradation of tylosin by specific bacterial strains like Kurthia gibsonii TYL-A1 and Klebsiella oxytoca TYL-T1 found that degradation efficiency increased with temperature up to an optimum of 30°C and 35°C, respectively, before declining. asm.orgnih.govnih.gov

Table 1: Half-life (t₁/₂) of Tylosin A under Various Conditions
ConditionValueTemperatureHalf-life (t₁/₂)Source
pH260°C0.25 hours mst.edu
pH27, 22, 35°C< 6 hours mst.edu
pH6-860°C11-20 days mst.edu
pH1160°C7.40 hours mst.edu
pH1122°C40 hours mst.edu
pH1135°C21 hours mst.edu
Light Exposure (Water)N/ANot Specified200 days researchgate.netnih.govresearchgate.netoup.com
Dark (Water)N/ANot SpecifiedStable (>6 months) researchgate.netnih.govresearchgate.netoup.comiastate.edu

Photolytic Degradation Rates and Pathways

Exposure to sunlight can be a significant pathway for the transformation of tylosin in surface waters. When aqueous solutions of Tylosin A are exposed to light, it can lead to the formation of specific photoreaction products. fao.org

Research has identified two main photoproducts: isotylosin A alcohol (E,Z) and isothis compound (E,Z). researchgate.netresearchgate.netiastate.eduuiowa.edu The formation of these isomers involves a change in the configuration at a double-bond conjugated site. iastate.edu The degradation of Tylosin A in water is markedly faster in the presence of light, with a reported half-life of 200 days, whereas it remains stable in the dark. researchgate.netnih.govresearchgate.netiastate.eduuiowa.edu It is important to note that experimental conditions, such as the use of containers that may block UV transmission, can affect the observed degradation rates, potentially underestimating the speed of photolysis in natural environments. researchgate.netnih.govoup.com The presence of substances like montmorillonite (B579905) clay can also significantly accelerate the photodegradation of tylosin under simulated sunlight. researchgate.net

Sorption and Mobility Studies of this compound in Soil and Sediment Matrices

The fate of Tylosin A and its aldol product in terrestrial environments is heavily dependent on their interaction with soil and sediment particles. Sorption, the process of adhering to these particles, is a major factor influencing their mobility and availability for degradation or transport. researchgate.netiastate.edu

Tylosin is known to have strong sorption to various soils. researchgate.netresearchgate.netiastate.eduuiowa.edu This high sorption limits its mobility. lsu.edu Studies using soil columns have demonstrated that tylosin moves slowly, with its distribution being highly dependent on soil type. lsu.edu For instance, in a sandy loam soil, most tylosin remained in the top 2.5 cm, whereas it moved as deep as 20 cm in a sandy soil. lsu.edu The sorption distribution coefficients (Kd) for tylosin have been reported to range from 42 to 65 ml/g in agricultural soils. rsc.org Research specifically investigating the sorption of Tylosin A-aldol found that it, along with Tylosin A and D, sorbed to soils. wur.nliwaponline.com

Factors Influencing Leachability in Environmental Systems

The potential for this compound to leach through the soil profile and reach groundwater is influenced by several interconnected factors.

Soil Properties: The physical and chemical composition of the soil is paramount. Soils with higher organic matter content, clay content, and cation exchange capacity (CEC) exhibit greater adsorption of tylosin, which in turn reduces its leachability. iastate.edursc.org

Manure Amendment: The application of animal manure, a primary source of tylosin's entry into the environment, also affects its mobility. Manure amendment has been shown to decrease the leaching of tylosin. iastate.edursc.org This is likely due to the high sorption capacity of manure itself, which has a higher Kd value than many soils. iastate.edu

pH: Soil pH affects both the charge of the tylosin molecule and the soil particles, thereby influencing sorption. Tylosin sorption on soil tends to be higher under weakly acidic conditions (pH 6) and decreases as the pH becomes more alkaline. lsu.edu

Ionic Strength: The presence of other ions can compete with tylosin for sorption sites. Coexisting cations, particularly divalent ones like Ca2+ and Mg2+, can significantly reduce the adsorption of tylosin onto soil particles, potentially increasing its mobility. iwaponline.com

Table 2: Factors Affecting Tylosin Sorption and Leachability
FactorInfluence on SorptionInfluence on LeachabilitySource
High Organic MatterIncreaseDecrease iastate.edursc.org
High Clay ContentIncreaseDecrease iastate.edursc.org
High Cation Exchange Capacity (CEC)IncreaseDecrease iastate.edursc.org
Manure AmendmentIncreaseDecrease iastate.edursc.org
Increasing pH (above neutral)DecreaseIncrease lsu.edu
Presence of Cations (e.g., Ca²⁺, Mg²⁺)DecreaseIncrease iwaponline.com

Methodologies for Studying Environmental Transformation Pathways

A variety of analytical techniques are employed to investigate the complex degradation and transformation pathways of compounds like this compound in the environment. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS), is a standard method for separating, identifying, and quantifying tylosin and its various degradation products in water and soil samples. researchgate.netnih.govoup.com

Use of Radiolabelled Tracers in Environmental Studies

Radiolabelled tracers are a powerful tool in environmental fate studies, offering distinct advantages for tracking the journey of a chemical compound through complex systems. battelle.org In the context of tylosin research, ¹⁴C-labelled Tylosin A has been used to trace its metabolic pathways in animals and its fate in excreta. fao.org

This methodology allows for a precise mass balance calculation, ensuring that the compound and its transformation products are accurately accounted for throughout the experiment. battelle.org By tracking the radioactive signal, researchers can identify specific transformation pathways and detect intermediate metabolites that might otherwise be missed. battelle.org Radiolabelling simplifies the validation of extraction methods from complex matrices like soil or manure and often provides lower detection limits than non-radiolabelled techniques. battelle.org While specific studies focusing on radiolabelled this compound were not identified, the use of ¹⁴C-Tylosin A in metabolic studies demonstrates the utility of this approach for elucidating the complete environmental fate of the parent compound and its derivatives. fao.org

Comparative Analysis of Sterilized and Unsterilized Conditions for Biotic Degradation Assessment

To distinguish between biological and non-biological degradation pathways of Tylosin A and its derivatives, researchers conduct comparative studies using sterilized and unsterilized environmental matrices. This approach helps to isolate the contribution of microbial activity to the compound's transformation.

In laboratory investigations, researchers have compared the dissipation of Tylosin A in both sterilized and unsterilized pond water and agronomic soil. iastate.eduresearchgate.net At a test concentration of 50 µg/mL or 50 µg/g, no significant biotic degradation was observed, as the dissipation profiles were similar under both sterile and non-sterile conditions. researchgate.netuiowa.eduacs.org This suggests that at such high concentrations, abiotic processes like sorption and hydrolysis are the primary drivers of degradation. researchgate.net Conversely, other studies suggest that at much lower, environmentally relevant concentrations (e.g., 7.5 ng/mL), biotransformation can become a significant factor in the degradation of tylosin in water. uiowa.eduresearchgate.net

One study involving two different agricultural soils, which were sterilized using cobalt-60 (B1206103) irradiation, demonstrated that both abiotic and microbial processes contribute to the transformation of Tylosin A. nih.gov The findings indicated that abiotic degradation was the dominant process during the initial two weeks, after which a phase of rapid microbial degradation occurred over approximately three days. nih.gov Similarly, research has shown that tylosin degradation was considerably slower in sterile water compared to surface water containing manure, highlighting the role of biotic processes in more complex environmental systems. lsu.edu

These contrasting findings underscore the importance of initial antibiotic concentration and the specific environmental conditions in determining the dominant degradation pathway. While abiotic factors may control dissipation at high concentrations, microbial action appears to be crucial for the transformation of Tylosin A and its degradates at lower, more typical environmental concentrations.

Table 1: Comparative Degradation of Tylosin A

ConditionMatrixConcentrationPrimary Degradation PathwayReference
Sterilized vs. UnsterilizedPond Water & Agronomic Soil50 µg/mL or µg/gAbiotic researchgate.netuiowa.eduacs.org
UnsterilizedWater7.5 ng/mLBiotic uiowa.eduresearchgate.net
Sterilized (Co-60) vs. UnsterilizedAgricultural SoilsNot SpecifiedInitial Abiotic followed by Microbial nih.gov
Sterile Water vs. Surface Water with ManureWaterNot SpecifiedBiotic lsu.edu

Impact of Tylosin and its Degradates on Microbial Communities in Environmental Ecosystems

The introduction of Tylosin and its transformation products, including this compound, into environments such as soil can significantly disrupt the indigenous microbial communities. iwaponline.com These disruptions can alter the community's structure, function, and genetic makeup.

Effects on Soil Respiration, Enzyme Activity, and Microbial Structure

The presence of tylosin in soil has been shown to cause notable changes in microbial populations and their activities. iastate.edu Research indicates that treating soil with tylosin leads to a response from bacteria, fungi, and protozoa, with the most significant changes in population sizes occurring within the first two weeks of exposure. researchgate.net

Microbial Structure: Tylosin can alter the composition of the microbial community. researchgate.net Studies have reported a temporary decrease in the diversity of colony morphotypes following tylosin application. researchgate.net The use of molecular techniques like Denaturing Gradient Gel Electrophoresis (DGGE) has revealed more lasting changes in the microbial community structure. researchgate.net Some research has shown that tylosin can lead to a decrease in Gram-positive bacteria. researchgate.net

Enzyme Activity: Soil enzyme activities are crucial for nutrient cycling and are sensitive indicators of soil health. The addition of tylosin to soil has been found to significantly suppress the activity of several key enzymes. e3s-conferences.org One study reported that activities of alkaline phosphatase, catalase, and urease were inhibited by the presence of tylosin. e3s-conferences.org However, another study noted that tylosin could also stimulate microorganisms to produce certain enzymes, possibly as a tolerance mechanism. e3s-conferences.org

Table 2: Effects of Tylosin on Soil Microbial Parameters

ParameterObserved EffectReference
Microbial StructureAlteration of community composition, temporary decrease in diversity, decrease in Gram-positive bacteria. researchgate.net
Soil RespirationHindered/suppressed. researchgate.net
Enzyme Activity (Alkaline phosphatase, Catalase, Urease)Significantly suppressed. e3s-conferences.org

Research on Antibiotic Resistance Genes in Environmental Reservoirs

A significant concern regarding the environmental presence of tylosin and its degradates is the potential for promoting and disseminating antibiotic resistance genes (ARGs). The overuse of antibiotics like tylosin in livestock is a primary contributor to the development of antibiotic resistance. usda.gov

When animal waste containing tylosin residues is used as fertilizer, these compounds can exert selective pressure on soil microbial communities, favoring the survival and proliferation of resistant bacteria. mdpi.comusda.gov Research has confirmed the transfer of tylosin from manure to soil, with residues detected in both matrices. mdpi.com This persistence in the environment can lead to the emergence of tylosin-resistant bacteria, which have been isolated from agricultural fields. iastate.edu

Studies on feedlot cattle have demonstrated a direct link between the administration of tylosin and an increase in macrolide-resistant enterococci in their feces. usda.gov Specifically, the concentration of the ermB gene, which confers resistance to macrolide antibiotics, was found to be significantly higher in the feces of tylosin-treated cattle. usda.gov The excretion of tylosin and resistant bacteria in feces creates a pathway for ARGs to enter soil and water systems. usda.gov

The management of antibiotic fermentation waste is also critical. Insufficient removal of antibiotics and ARGs from these waste products increases the risk of resistance selection in the environment. nih.gov Research into treatment methods like hyperthermophilic composting has shown promise, effectively reducing both tylosin residues and the abundance of associated ARGs and mobile genetic elements (MGEs), which can carry resistance genes between bacteria. nih.gov

Future Research Directions and Unaddressed Questions in Tylosin a Aldol Chemistry

Elucidation of Novel Enzymatic Machinery for Aldol (B89426) Transformations in Related Natural Products

The formation of complex molecules in nature, such as macrolide antibiotics, is governed by sophisticated enzymatic machinery. While the biosynthesis of the core Tylosin (B1662201) A structure is well-documented, the specific enzymes catalyzing aldol transformations, not just in Tylosin but across a spectrum of natural products, remain a fertile ground for discovery. Future research will likely focus on identifying and characterizing novel enzymes capable of performing these intricate carbon-carbon bond formations. nih.gov

Key research objectives in this area include:

Biodiversity Mining: Exploring diverse microbial genomes for enzymes homologous to known aldolases or for entirely new enzyme families with aldol-type activity. researchgate.net This exploration is crucial as many enzymatic transformations in natural product biosynthesis are carried out by enzymes that are incorrectly annotated or have evolved to perform novel functions. nih.gov

Characterizing Promiscuous Activities: Investigating enzymes, such as proteases and lipases, that exhibit "promiscuous" or secondary catalytic activities, including aldol reactions. researchgate.net For instance, acidic proteases from Aspergillus usamii have been shown to catalyze direct aldol reactions between aldehydes and ketones. researchgate.net

Understanding Noncanonical Pathways: Delving into the biosynthesis of unusual building blocks in other natural products, which often involves rare or unprecedented enzymatic transformations, can provide clues to novel aldol-type mechanisms. nih.gov The enzymes involved in these pathways are attractive synthetic tools for developing new therapeutics. nih.gov

The integration of biocatalytic steps, leveraging these newly discovered enzymes, into traditional organic synthesis can enhance synthetic efficiency and enable the creation of complex natural product analogs. researchgate.net

Rational Design of Biocatalysts for Targeted Aldol Modifications of Macrolides

The ability to precisely modify complex molecules like macrolides is a significant goal in medicinal chemistry. Rational design and directed evolution of biocatalysts offer a powerful approach to achieve targeted modifications that are difficult to perform using conventional chemical methods. csir.co.zamdpi.com Future work will center on engineering aldolases and related enzymes to alter their stability, substrate specificity, and catalytic efficiency for specific macrolide substrates. mdpi.comnih.gov

Strategies for engineering improved biocatalysts include:

Directed Evolution: Mimicking natural selection in the laboratory, this technique involves generating large libraries of enzyme variants through random mutagenesis and screening them for improved performance. mdpi.comfrontiersin.org This method is particularly useful when detailed structural information is lacking.

Semi-Rational Design: This hybrid approach uses structural and evolutionary information to design "smart" libraries for directed evolution, focusing mutagenesis on specific regions of the enzyme most likely to influence its function. mdpi.com

By applying these protein engineering techniques, researchers aim to develop a toolkit of bespoke aldolases capable of performing specific, regio- and stereoselective aldol additions or modifications on the Tylosin A scaffold, opening the door to novel antibiotic derivatives. csir.co.zaescholarship.org

Advanced Computational Modeling of Tylosin A Aldol Formation and Reactivity

Computational chemistry provides indispensable tools for understanding the structure, stability, and reactivity of complex molecules like Tylosin A and its aldol derivative. researchgate.net Advanced modeling techniques can illuminate the intricate details of the aldol formation mechanism and predict the conformational behavior of the resulting molecule, guiding further experimental work.

Future computational studies will likely focus on:

Conformational Analysis: Employing molecular mechanics force fields (like AMBER* and MM2) and Monte Carlo search procedures to map the conformational landscape of Tylosin A and its aldol product in different solvents. researchgate.netmdpi.com Such studies have already been used to compare predicted structures with experimental NMR data, revealing the molecule's flexibility and preferred shapes in solution. mdpi.com

Mechanism and Selectivity Studies: Using quantum mechanics (QM) and hybrid QM/MM methods to model the transition states of the aldol reaction. This can help explain the reaction's kinetics and stereoselectivity. Computational studies on other aldol systems have successfully used density functional theory (DFT) methods, such as M06-2X, to investigate the effect of substituents on selectivity, a strategy that could be applied to the Tylosin system. rsc.org

Predicting Spectroscopic Properties: Advanced computational methods can predict NMR chemical shifts. mdpi.com This has been used to help identify degradation products, where predicted 13C NMR chemical shifts for this compound showed good agreement with experimental data for an observed degradant. mdpi.com

Table 1: Computational Methods Applied to Tylosin A and Aldol Reaction Studies

Methodology Focus of Study Key Findings/Applications Source(s)
Molecular Mechanics (AMBER*, MM2) Conformational analysis of Tylosin A in different solvents (chloroform, water). Provided low-energy conformations consistent with 2D ROESY NMR data; highlighted the role of solvent effects. researchgate.net, mdpi.com
Monte Carlo Conformational Search Finding the most probable low-energy molecular structures. Complemented NMR analysis to provide a more complete picture of the molecule's geometry and flexibility. researchgate.net
NMR Predictors / DFT Assignment of degradation product signals in NMR spectra. Predicted 13C NMR chemical shifts corresponded well to the observed this compound degradant. mdpi.com
Density Functional Theory (M06-2X) Investigating reaction mechanisms and selectivity in other aldol systems. Explained enantioselectivity through thermodynamic control of product formation. This approach is applicable to future Tylosin studies. rsc.org

Development of High-Throughput Screening Methods for Aldolase (B8822740) Activity and Inhibition

The discovery and engineering of novel aldolases depend on the ability to rapidly screen thousands of enzyme variants for desired activities. researchgate.net Developing robust high-throughput screening (HTS) methods is therefore critical for advancing the biocatalytic applications of aldol chemistry.

Future research in this area will aim to:

Create Novel Colorimetric and Fluorometric Assays: Designing new assays that produce a measurable signal (e.g., color or fluorescence) in the presence of aldolase activity. researchgate.net A successful example is the 2,4-dinitrophenylhydrazine (B122626) (DNPH)-based method, which detects the consumption of aldehyde substrates and has been used to screen for improved threonine aldolase variants. frontiersin.orgnih.govresearchgate.net

Optimize Screening Platforms: Adapting assays for use in microtiter plates, allowing for the simultaneous screening of large mutant libraries generated by directed evolution. frontiersin.orgresearchgate.net

Develop Inhibitor Screening Assays: Modifying activity screens to identify compounds that inhibit aldolase function, which could serve as chemical probes or starting points for drug discovery.

Table 2: Examples of High-Throughput Screening Methods for Aldolases

Screening Method Enzyme Target Principle Application Source(s)
DNPH Colorimetric Assay L-threonine aldolase (l-PpTA) Measures the consumption of the aldehyde substrate (4-methylsulfonylbenzaldehyde) via a color reaction with 2,4-dinitrophenylhydrazine (DNPH). Screening a random mutagenesis library to find variants with improved aldol condensation activity. frontiersin.org
DNPH Spectrophotometry D-threonine aldolase (AxDTA) Spectrophotometric measurement of the reaction between DNPH and the aldehyde substrate, with an absorbance peak around 485 nm. Screening site-directed mutagenesis libraries for variants with increased aldol activity. nih.gov, researchgate.net
Coupled Enzyme Assay 2-deoxyribose-5-phosphate aldolase (DERA) Couples the aldol reaction to an aldehyde dehydrogenase, allowing for monitoring of the reaction progress. Screening for DERA variants with higher activity toward unnatural aldehyde substrates. researchgate.net

Exploration of this compound as a Scaffold for New Chemical Entities

The complex, polyketide-derived structure of this compound makes it an attractive starting point, or scaffold, for the synthesis of new chemical entities. Its multiple functional groups and stereocenters provide a rich foundation for chemical diversification. Future research will explore using this compound as a building block for creating libraries of novel macrolides with potentially enhanced or new biological activities.

Key approaches include:

Chemoenzymatic Synthesis: Combining the selectivity of biocatalysis with the versatility of chemical synthesis. researchgate.net For example, enzymes could be used to perform an initial modification on the aldol scaffold, followed by chemical reactions to add further diversity.

Late-Stage Functionalization: Applying enzymatic or chemical methods to modify the complex aldol scaffold in the final steps of a synthetic sequence. nih.gov This strategy is highly efficient for rapidly creating a library of analogs from a common advanced intermediate.

Fragment-Based Derivatization: Using the core aldol structure as a base and attaching various chemical fragments to its functional groups (e.g., hydroxyls) to probe structure-activity relationships.

This exploration could lead to the development of new antibiotics that overcome existing resistance mechanisms or possess entirely different therapeutic properties.

Deeper Understanding of Environmental Factors Driving Aldol Formation and Persistence

Tylosin is a widely used veterinary antibiotic that enters the environment through routes like manure application. researchgate.netiastate.edu Its degradation product, this compound, is formed under specific environmental conditions, and understanding its fate and persistence is crucial for assessing its environmental impact. chemicalbook.comfao.org

Future research must address several key questions:

Influence of pH and Temperature: While it is known that Tylosin A converts to this compound in neutral and alkaline conditions, the kinetics of this transformation need to be studied across a range of environmentally relevant temperatures and pH values. researchgate.netresearchgate.net

Sorption and Mobility in Soil: Tylosin and its derivatives are known to sorb strongly to soil, which is influenced by clay content and cation-exchange capacity. nih.gov However, the presence of certain cations, such as Ca2+, can reduce adsorption and potentially release the compounds into the water system. iwaponline.com The specific sorption behavior of this compound itself needs more detailed characterization.

Biotic vs. Abiotic Degradation: Studies have shown that both microbial and abiotic processes contribute to Tylosin A degradation. nih.gov The relative importance of these pathways for the formation and subsequent breakdown of this compound in different environmental compartments (e.g., soil, manure lagoons, surface water) requires further investigation. researchgate.netiastate.eduresearchgate.net For instance, photolysis (degradation by light) leads to the formation of different isomers, such as isothis compound, further complicating the environmental fate. iastate.edu

Table 3: Environmental Factors Influencing Tylosin A and Aldol Formation

Factor Effect on Tylosin A / Aldol Formation Key Findings Source(s)
pH Formation of this compound Tylosin A converts to this compound in neutral and alkaline pH (pH 7-9 and above). Acidic conditions (below pH 4) favor formation of Tylosin B (desmycosin). chemicalbook.com, researchgate.net, researchgate.net
Light Photodegradation Exposure to daylight can form photodegradation products like isothis compound. chemicalbook.com, researchgate.net, iastate.edu
Soil Properties Sorption and Persistence Tylosin A sorption is positively correlated with clay content and cation-exchange capacity (CEC). The half-life in soil is approximately 7-8 days. researchgate.net, iastate.edu, nih.gov
Cations (e.g., Ca2+, Mg2+) Adsorption/Desorption Coexistence of cations like Ca2+ significantly reduces the adsorption of tylosin to soil, potentially leading to its release into water. iwaponline.com
Microbial Activity Biodegradation Both abiotic and microbial processes degrade Tylosin A. Microbial degradation can be rapid after an initial slower abiotic phase. nih.gov
Oxygen Degradation Rate Aerating manure slurries significantly reduces the disappearance time of tylosin compared to anaerobic conditions. researchgate.net

Q & A

Q. What are the optimal pH conditions for stabilizing Tylosin A aldol during experimental procedures?

this compound forms under neutral to alkaline conditions (pH ≥7) via decomposition of tylosin A. Stability is highest at pH 7, with only ~3% degradation over 100 hours, while acidic conditions (pH <4) lead to rapid hydrolysis to tylosin B. Alkaline conditions (pH >9) promote aldol formation but may also generate polar degradation byproducts. To stabilize this compound, use buffered solutions (e.g., phosphate buffer at pH 7) and monitor pH continuously. Note discrepancies in literature: Kolz et al. reported stability in pH 5.7–6.7 for a month, suggesting solvent purity and ionic strength may influence results .

Q. How can this compound be synthesized from tylosin A under laboratory conditions?

this compound is synthesized by exposing tylosin A to alkaline conditions (pH 9–11) in aqueous or polar solvents. The reaction involves condensation at the R1 aldehyde group, with sugar moieties cleaved at elevated pH. Monitor the reaction via HPLC to track aldol formation and avoid over-degradation. Yield optimization requires precise pH control and reaction termination at ~80% substrate conversion .

Q. What analytical methods are recommended for detecting this compound in complex mixtures?

High-performance liquid chromatography (HPLC) with UV detection (λ = 290 nm) is preferred due to its specificity for distinguishing this compound from isomers (e.g., isothis compound) and polar byproducts. ELISA kits are less reliable due to cross-reactivity with tylosin D (106%) and isotylosin A alcohol (121%). Validate ELISA results with HPLC to avoid overestimation .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability studies of this compound under varying pH conditions?

Discrepancies between studies (e.g., Paesen et al. vs. Kolz et al.) arise from differences in solvent composition, temperature, and light exposure. Replicate experiments using standardized buffers (e.g., 0.01 M CaCl₂ or Milli-Q water) and control for photodegradation by conducting trials in the dark. Use kinetic modeling to compare degradation rates under identical conditions .

Q. What strategies improve stereoselectivity in aldol reactions for synthesizing complex polypropionate frameworks?

Enantioselective aldol reactions can be achieved using chiral organocatalysts (e.g., proline derivatives) or metal-ligand complexes. For fragment coupling, kinetic resolution via thiopyran-based aldol reactions enables control over diastereoface selectivity and topoisomerase activity. Protect reactive groups (e.g., silyl ethers) to prevent undesired side reactions .

Q. How does photodegradation impact the storage of this compound solutions, and how can it be mitigated?

Daylight exposure reduces tylosin concentration by 13% via photodegradation to isotylosin A. Store solutions in amber glassware at 4°C and use light-blocking filters during spectroscopic analyses. Conduct stability assays under simulated experimental conditions to determine shelf-life limits .

Q. Why do ELISA and HPLC methods yield conflicting data when quantifying this compound in environmental samples?

ELISA cross-reacts with structurally similar compounds (e.g., tylosin D, isotylosin A alcohol), leading to false positives. Combine ELISA screening with HPLC-MS/MS for confirmatory quantification. Develop antibodies with higher specificity for the aldol moiety to improve assay accuracy .

Q. What mechanistic pathways explain this compound formation under alkaline conditions?

The reaction proceeds via enolate intermediate formation at the C-20 aldehyde group of tylosin A, followed by aldol condensation. Polar degradation products may arise from further oxidation or hydrolysis of the macrolide ring. Isotopic labeling (e.g., ¹³C-NMR) can track carbon migration during decomposition .

Q. How can aldol reactions be integrated into multi-step syntheses of polypropionate natural products?

Use stepwise aldol couplings (e.g., C1–C11 and C12–C24 fragment assembly) with kinetic resolution to control stereochemistry. Subsequent ring-closing metathesis (RCM) or silylation reactions can cyclize intermediates. Optimize protecting groups (e.g., tert-butyldimethylsilyl) to enhance reaction efficiency .

Q. What experimental design principles minimize data variability in studies of this compound stability?

Standardize buffer systems (e.g., 0.01 M CaCl₂), control temperature (±1°C), and use inert atmospheres to limit oxidative degradation. Include internal standards (e.g., deuterated tylosin) in HPLC analyses to correct for matrix effects. Pre-screen solvents for impurities that may catalyze decomposition .

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